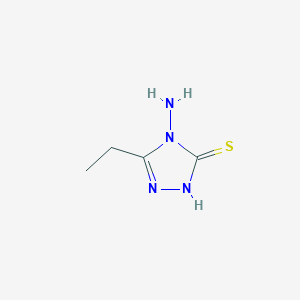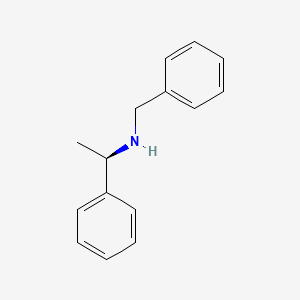
8-Hydroxy-2-(diméthylamino)quinoléine
Vue d'ensemble
Description
2-(Dimethylamino)quinolin-8-ol is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Dimethylamino)quinolin-8-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)quinolin-8-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la quinoléine, y compris la 8-Hydroxy-2-(diméthylamino)quinoléine, ont été étudiés pour leurs propriétés anticancéreuses potentielles. Le noyau quinoléine est présent dans de nombreux produits naturels et médicaments approuvés par la FDA, ce qui indique son importance en pharmacologie . La recherche a montré que les substituants sur le cycle quinoléine peuvent influencer la capacité du composé à inhiber la croissance des cellules cancéreuses, ce qui en fait un échafaudage précieux pour le développement de nouveaux agents anticancéreux .
Propriétés antioxydantes
Le motif quinoléine est également associé à une activité antioxydante. Les antioxydants sont essentiels pour lutter contre le stress oxydatif, qui peut entraîner diverses maladies, notamment le cancer et les maladies neurodégénératives. Les caractéristiques structurales de la This compound peuvent être optimisées pour améliorer ses capacités antioxydantes, contribuant ainsi au développement de nouveaux agents thérapeutiques .
Utilisations anti-inflammatoires
L'inflammation est une réponse biologique à des stimuli nocifs, et une inflammation excessive peut entraîner des maladies chroniques. Les dérivés de la quinoléine ont été explorés pour leurs effets anti-inflammatoires. La modification de la This compound pourrait conduire à de nouveaux médicaments qui ciblent sélectivement les voies inflammatoires .
Applications antipaludiques
Les composés quinoléiques ont une longue histoire d'utilisation dans le traitement du paludisme. La complexité structurale de la This compound permet d'explorer ses propriétés antipaludiques, conduisant potentiellement à des traitements plus efficaces contre les souches résistantes du parasite du paludisme .
Potentiel anti-SARS-CoV-2
Compte tenu de l'impact mondial de la pandémie de COVID-19, il y a un intérêt important à trouver des composés capables d'inhiber le SARS-CoV-2. Les dérivés de la quinoléine font partie des composés étudiés pour leur potentiel à agir contre le virusThis compound pourrait faire partie de cette recherche, contribuant à la lutte contre le COVID-19 .
Activité antituberculeuse
La tuberculose reste un problème majeur de santé mondiale. Les dérivés de la quinoléine, en raison de leurs activités biologiques diverses, sont étudiés pour leur potentiel antituberculeux. La structure unique de la This compound peut offrir de nouvelles voies pour créer des médicaments pour traiter la tuberculose .
Effets antimicrobiens
L'essor des bactéries résistantes aux antibiotiques a accru le besoin de nouveaux agents antimicrobiens. Les dérivés de la quinoléine, y compris la This compound, sont évalués pour leur efficacité contre diverses souches bactériennes, ce qui pourrait conduire au développement de nouveaux antibiotiques .
Applications en science des matériaux
Au-delà de la chimie médicinale, les dérivés de la quinoléine sont également précieux en science des matériaux. Les propriétés électroniques de la This compound en font un candidat pour une utilisation dans l'électronique organique, telle que les diodes électroluminescentes (DEL) et les cellules photovoltaïques .
Mécanisme D'action
Target of Action
The primary target of 2-(Dimethylamino)quinolin-8-ol, also known as PBT2, is the ATP synthase in mycobacteria . This compound is a diarylquinoline antimycobacterial drug that inhibits mycobacterial ATP synthase .
Mode of Action
PBT2 binds to the subunit c of ATP synthase , an enzyme essential for the generation of energy in M. tuberculosis . This binding inhibits the ATP synthase, thereby disrupting the energy production in the bacteria .
Biochemical Pathways
The inhibition of ATP synthase affects the energy production pathway in the bacteria, leading to its death . In Streptococcus pneumoniae, PBT2 disrupts zinc homeostasis, impairing the activity of the peptidoglycan biosynthetic enzyme GlmU .
Pharmacokinetics
It is known that bedaquiline, a closely related compound, is highly protein-bound, suggesting that pbt2 may have similar properties .
Result of Action
The inhibition of ATP synthase by PBT2 leads to the death of the bacteria . In S. pneumoniae, PBT2-mediated zinc intoxication breaks resistance to multiple antibiotic classes and rescues the efficacy of ampicillin treatment during drug-resistant lung infection .
Action Environment
It is suggested that dietary flavonoids, glutathione, and amino acids could form zinc complexes and facilitate the transport of zinc, potentially influencing the action of PBT2 .
Safety and Hazards
Orientations Futures
PBT2 {5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol} is a hydroxyquinoline-based ionophore that was developed as a treatment for Alzheimer’s disease and Huntington’s disease, and it progressed to phase 2 human clinical trials . This suggests potential future directions for the use of “2-(Dimethylamino)quinolin-8-ol” and its derivatives in medical applications.
Analyse Biochimique
Biochemical Properties
2-(Dimethylamino)quinolin-8-ol plays a crucial role in biochemical reactions, particularly as a zinc ionophore. It facilitates the transport of zinc ions across cell membranes, which is essential for various enzymatic activities. The compound interacts with enzymes such as superoxide dismutase (SOD) and proteins like DJ-1 and Nrf2. These interactions are vital for maintaining cellular redox balance and protecting cells from oxidative stress .
Cellular Effects
2-(Dimethylamino)quinolin-8-ol has been shown to influence various cellular processes. It enhances the antioxidative effect of DJ-1 in NG108-15 cells by increasing cellular copper content and promoting the nuclear translocation of Nrf2. This leads to increased SOD activity and protection against oxidative stress-induced mitochondrial dysfunction and apoptosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 2-(Dimethylamino)quinolin-8-ol exerts its effects through several mechanisms. It acts as a zinc ionophore, facilitating the transport of zinc ions into cells. This interaction with zinc ions is crucial for the activation of enzymes like SOD and the stabilization of proteins such as DJ-1. The compound also influences gene expression by promoting the nuclear translocation of Nrf2, which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Dimethylamino)quinolin-8-ol have been observed to change over time. The compound is stable under standard laboratory conditions, but its efficacy may decrease over prolonged periods due to potential degradation. Long-term studies have shown that the compound maintains its protective effects against oxidative stress in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-(Dimethylamino)quinolin-8-ol vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and improves cognitive functions in models of neurodegenerative diseases. At higher doses, it may cause adverse effects, including toxicity and disruption of cellular homeostasis .
Metabolic Pathways
2-(Dimethylamino)quinolin-8-ol is involved in several metabolic pathways, primarily related to metal ion homeostasis. It interacts with enzymes and cofactors involved in the regulation of zinc and copper ions, affecting metabolic flux and metabolite levels. The compound’s role in modulating metal ion concentrations is crucial for its biochemical activity .
Transport and Distribution
Within cells and tissues, 2-(Dimethylamino)quinolin-8-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are essential for its biological activity. The compound’s ability to transport zinc ions across cell membranes is particularly significant for its therapeutic potential .
Subcellular Localization
2-(Dimethylamino)quinolin-8-ol is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. The compound’s presence in the nucleus is associated with its role in regulating gene expression and protecting against oxidative stress .
Propriétés
IUPAC Name |
2-(dimethylamino)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)10-7-6-8-4-3-5-9(14)11(8)12-10/h3-7,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPJCCZQFZBUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=CC=C2O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305608 | |
| Record name | 2-(Dimethylamino)-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70125-18-7 | |
| Record name | 2-(Dimethylamino)-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dimethylamino)-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)
![Methyl 5-{[(chloroacetyl)amino]methyl}-2-furoate](/img/structure/B1269966.png)
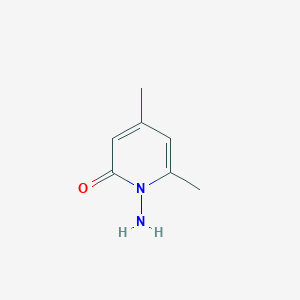
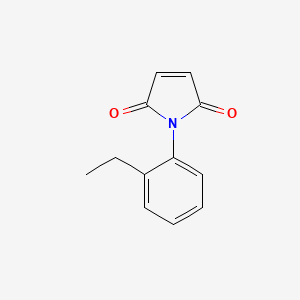
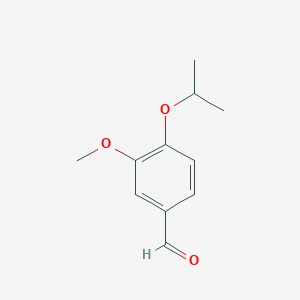

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)
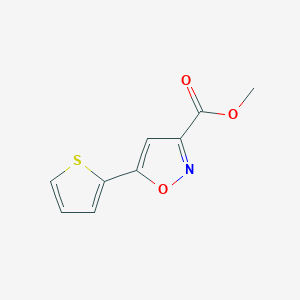


![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)

